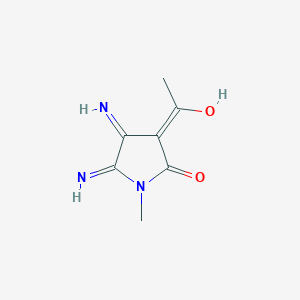
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the tetrahydropyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminotetrahydropyridine with an α-haloketone under basic conditions to form the oxazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Scientific Research Applications
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,6-Tetrahydropyridin-5-yl)oxazole
- 2-(1,2,3,4-Tetrahydropyridin-3-yl)oxazole
- 2-(1,2,3,5-Tetrahydropyridin-4-yl)oxazole
Uniqueness
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrogen atom in the tetrahydropyridine ring and the presence of the oxazole ring confer distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h2,4-5,9H,1,3,6H2 |
InChI Key |
WLLBLEURTOIHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)

![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)





![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)

![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

